Cas no 876379-22-5 (Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate)

Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-1-Cbz-3-Boc-Aminopiperidine
- (S)-1-Cbz-3-N-Boc-aminopiperidine
- (S)-3-tert-Butoxycarbonylamino-p
- (S)-benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
- benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
- benzyl (S)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate
- SIONIIVXRCVHFL-HNNXBMFYSA-N
- FCH3603629
- AX8214716
- W8999
- A842314
- benzyl
- Phenylmethyl (3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinecarboxylate (ACI)
- Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
- SCHEMBL6128873
- (S)-benzyl 3-(tert-butoxylcarbonylamino)piperidine-1-carboxylate
- (S)-3-tert-Butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester
- DTXSID50679447
- MFCD11501178
- 876379-22-5
- (S)-benzyl 3-((tert-Butoxycarbonyl)amino)piperidine-1-carboxylate
- CS-0154476
- DS-13090
- AKOS015841376
- DB-362448
- Benzyl (S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate
- Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate
-
- MDL: MFCD11501178
- インチ: 1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)/t15-/m0/s1
- InChIKey: SIONIIVXRCVHFL-HNNXBMFYSA-N
- ほほえんだ: N([C@H]1CCCN(C(=O)OCC2C=CC=CC=2)C1)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 334.18900
- どういたいしつりょう: 334.189
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 67.9
じっけんとくせい
- PSA: 71.36000
- LogP: 3.45460
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225116-100mg |
(S)-1-Cbz-3-Boc-Aminopiperidine |
876379-22-5 | 95% | 100mg |
¥873.00 | 2024-04-27 | |
abcr | AB283423-1 g |
(S)-3-tert-Butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester, 95%; . |
876379-22-5 | 95% | 1 g |
€464.80 | 2023-07-20 | |
TRC | B233205-25mg |
Benzyl (S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate |
876379-22-5 | 25mg |
$ 87.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB667-250mg |
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate |
876379-22-5 | 97% | 250mg |
1345CNY | 2021-05-08 | |
Alichem | A129003834-250mg |
(S)-1-Cbz-3-Boc-Aminopiperidine |
876379-22-5 | 97% | 250mg |
$276.06 | 2023-08-31 | |
Fluorochem | 049009-250mg |
S)-1-Cbz-3-N-Boc-Aminopiperidine |
876379-22-5 | 95% | 250mg |
£114.00 | 2022-03-01 | |
Alichem | A129003834-5g |
(S)-1-Cbz-3-Boc-Aminopiperidine |
876379-22-5 | 97% | 5g |
$1382.24 | 2023-08-31 | |
abcr | AB283423-250 mg |
(S)-3-tert-Butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester, 95%; . |
876379-22-5 | 95% | 250 mg |
€224.90 | 2023-07-20 | |
abcr | AB283423-5 g |
(S)-3-tert-Butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester, 95%; . |
876379-22-5 | 95% | 5 g |
€1,384.10 | 2023-07-20 | |
abcr | AB283423-1g |
(S)-3-tert-Butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester, 95%; . |
876379-22-5 | 95% | 1g |
€388.80 | 2025-02-20 |
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate 合成方法
ごうせいかいろ 1
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate Raw materials
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate Preparation Products
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate 関連文献
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Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylateに関する追加情報
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate (CAS No. 876379-22-5): A Comprehensive Overview
Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate, identified by the CAS number 876379-22-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, featuring a piperidine core with protective and functional groups, exhibits unique chemical properties that make it valuable in synthetic applications and as an intermediate in the synthesis of more complex molecules.
The structure of Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate consists of a piperidine ring substituted with a benzyloxy carbonyl group at the 3-position and an amino group at the 1-position, further protected by a tert-butoxycarbonyl (Boc) group. This configuration provides a stable intermediate that can be selectively modified for various synthetic purposes. The presence of the (S)-configuration at the chiral center ensures that the compound maintains specific stereochemical properties, which are crucial for many pharmaceutical applications.
In recent years, there has been a growing interest in chiral auxiliaries and building blocks that facilitate the synthesis of enantiomerically pure drugs. The use of protected amino acids and derivatives has become increasingly prevalent in medicinal chemistry due to their ability to provide precise control over stereochemistry during drug synthesis. Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate serves as an excellent example of such a building block, offering chemists a versatile tool for constructing complex molecular architectures.
One of the key advantages of Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate is its stability under various reaction conditions. The Boc protection on the amino group ensures that it remains unreactive in many common synthetic transformations, allowing for selective functionalization at other sites. This stability is particularly valuable in multi-step syntheses where protecting group strategies are employed to prevent unwanted side reactions.
The benzyloxy carbonyl group also plays a critical role in the reactivity and utility of this compound. It can be readily removed under mild acidic conditions, revealing the free amine functionality for subsequent reactions such as coupling with carboxylic acids or other electrophiles. This feature makes Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate an ideal candidate for use in peptide coupling reactions and other amide-forming processes.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery. Piperidine scaffolds are found in numerous bioactive compounds, including antiviral, anticancer, and central nervous system (CNS) drugs. The structural motif of Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate aligns well with these pharmacophores, making it a valuable scaffold for designing new therapeutic agents.
The compound has been utilized in several synthetic protocols aimed at developing novel pharmaceuticals. For instance, researchers have employed Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate as an intermediate in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as rapid degradation or immunogenicity. These peptidomimetics have shown promise in treating various diseases, including cancer and infectious disorders.
In addition to its role in peptidomimetic synthesis, Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate has been explored as a precursor in the development of small molecule inhibitors targeting specific enzymatic pathways. By leveraging its chiral center and protective groups, chemists can design molecules with high selectivity and potency against therapeutic targets. This approach has led to the discovery of several lead compounds that are currently undergoing further optimization and evaluation.
The versatility of Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate extends beyond its use as a building block in organic synthesis. It has also been utilized in computational chemistry studies to understand molecular interactions and predict binding affinities. These studies contribute to our understanding of how different molecular structures influence biological activity, providing insights that can guide future drug design efforts.
The synthesis of Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate typically involves multi-step processes that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, protection-deprotection strategies, and stereoselective transformations. Advances in synthetic methodologies have enabled more efficient production methods, making this compound more accessible for research and industrial applications.
The safety profile of Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should still be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to good laboratory practices (GLP).
In conclusion, Benzyl (S)-3-{(tert-butoxy)carbonylamino}piperidine-1-carboxylate is a highly valuable compound in pharmaceutical chemistry due to its structural features and functional versatility. Its role as an intermediate in synthetic protocols underscores its importance in drug development efforts aimed at creating novel therapeutic agents. As research continues to uncover new applications for this compound, its significance is likely to grow further, making it an essential tool for chemists working in academia and industry.
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